molecular formula C22H20O4S B11525677 3-[(4-Methoxyphenyl)sulfonyl]-1,3-diphenylpropan-1-one

3-[(4-Methoxyphenyl)sulfonyl]-1,3-diphenylpropan-1-one

Cat. No.: B11525677
M. Wt: 380.5 g/mol
InChI Key: JVTCRBRRWDUIEM-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfonyl]-1,3-diphenylpropan-1-one: is a chemical compound with the following molecular formula:

C23H20O4\text{C}_{23}\text{H}_{20}\text{O}_4C23​H20​O4​

and a molecular weight of approximately 364.4 g/mol . Its structure consists of three aromatic rings connected by a central propanone moiety. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Sulfonylation Reaction: The compound can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with 1,3-diphenylpropan-1-one under appropriate conditions. This reaction introduces the sulfonyl group onto the aromatic ring.

    Base-Catalyzed Condensation: Another method involves the base-catalyzed condensation of 4-methoxybenzenesulfonyl hydrazide with 1,3-diphenylpropan-1-one, followed by oxidation to form the target compound.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and isolation techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Reactions::

    Oxidation: The carbonyl group in the propanone moiety can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate or chromic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Lewis acids or nucleophiles (e.g., amines).

Major Products:: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May find applications in materials science or drug development.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While 3-[(4-Methoxyphenyl)sulfonyl]-1,3-diphenylpropan-1-one is relatively unique, it shares structural features with other sulfonylated compounds. Notable similar compounds include:

Properties

Molecular Formula

C22H20O4S

Molecular Weight

380.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H20O4S/c1-26-19-12-14-20(15-13-19)27(24,25)22(18-10-6-3-7-11-18)16-21(23)17-8-4-2-5-9-17/h2-15,22H,16H2,1H3

InChI Key

JVTCRBRRWDUIEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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